Flutrimazole

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV.

Structure

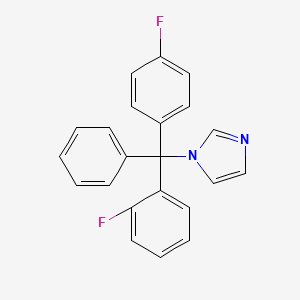

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMWCHQXCUNUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869622 | |

| Record name | Flutrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119006-77-8 | |

| Record name | Flutrimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119006-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutrimazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119006778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutrimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flutrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776S0UP252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Antifungal Mechanism of Flutrimazole on Fungal Cell Membranes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Flutrimazole is a potent, broad-spectrum imidazole (B134444) antifungal agent primarily used for the topical treatment of superficial mycoses.[1][2] Its efficacy stems from a highly specific interaction with a critical enzyme in the fungal sterol biosynthesis pathway, leading to catastrophic failure of cell membrane integrity. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, outlines key experimental protocols for its study, and presents quantitative data on its antifungal activity.

Core Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

The primary mechanism of action of this compound, shared with other azole antifungals, is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11p).[1][3][4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the principal sterol in fungal cell membranes.[4][7][8]

Ergosterol is the fungal equivalent of cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, permeability, and the function of membrane-bound proteins.[7][8] By targeting an enzyme in a pathway unique to fungi, this compound achieves selective toxicity with minimal effects on the host.[7]

The inhibition of lanosterol 14α-demethylase by this compound has two major downstream consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway prevents the conversion of lanosterol to ergosterol, leading to a progressive depletion of mature ergosterol from the cell membrane.[6][9] This loss compromises the structural and functional integrity of the membrane.[5][6]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5][9][10] The integration of these abnormal, bulky sterols into the fungal membrane further disrupts its structure, increases permeability, and leads to cell lysis and death.[6][9]

The following diagram illustrates the central role of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Quantitative Efficacy Data

The potency of this compound is demonstrated by its low inhibitory concentrations against various fungal pathogens. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics for evaluating antifungal efficacy.

| Metric | Target Organism/System | Value | Reference |

| IC50 | Candida albicans (cell-free homogenate) | 0.071 µmol/L | [2][3] |

| MIC Range | Dermatophytes, Filamentous Fungi, Yeasts | 0.025 - 5.0 µg/mL | [2] |

Note: MIC values can vary significantly based on the specific fungal species, strain, and testing methodology.

Key Experimental Protocols

Elucidating the mechanism of action of antifungal agents like this compound involves several key experimental procedures. Below are detailed methodologies for two fundamental assays.

Protocol: Fungal Sterol Profile Analysis by GC-MS

This protocol is used to determine the effects of this compound on the sterol composition of the fungal cell membrane, specifically to quantify the depletion of ergosterol and the accumulation of lanosterol.

Objective: To analyze and compare the sterol composition of control and this compound-treated fungal cells.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

Procedure:

-

Culture Preparation: Grow the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium to mid-logarithmic phase.

-

Antifungal Treatment: Expose the fungal cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., several hours). A control culture with no drug is run in parallel.

-

Cell Harvesting: Collect the fungal cells from both control and treated cultures by centrifugation. Wash the cell pellets with sterile distilled water to remove residual medium.

-

Saponification (Lipid Extraction): Resuspend the cell pellets in an alcoholic solution of a strong base (e.g., potassium hydroxide (B78521) in methanol). Heat the mixture to hydrolyze esterified sterols and extract total lipids.[14]

-

Non-saponifiable Lipid Extraction: After saponification, extract the non-saponifiable lipids (containing the sterols) into an organic solvent such as n-hexane or petroleum ether.[14][15]

-

Derivatization: Evaporate the organic solvent and derivatize the sterol extracts to increase their volatility for GC analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[12][14]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and retention times. The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each, allowing for their identification and quantification by comparison to known standards (e.g., ergosterol, lanosterol).[11][13]

The following diagram outlines the workflow for this experimental protocol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - An imidazole antifungal drug_Chemicalbook [chemicalbook.com]

- 3. Pharmacodynamics and Toxicity of Flutrimazole_Chemicalbook [chemicalbook.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 12. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. openriver.winona.edu [openriver.winona.edu]

- 15. mdpi.com [mdpi.com]

Flutrimazole's Inhibition of Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutrimazole is a topical imidazole (B134444) antifungal agent that exhibits broad-spectrum activity against a variety of pathogenic fungi, including dermatophytes and yeasts.[1] Its primary mechanism of action is the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis.[2] This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its interaction with the ergosterol biosynthesis pathway. It includes a compilation of quantitative data on its antifungal activity, detailed experimental protocols for its evaluation, and visualizations of the key pathways involved.

Introduction to this compound

This compound, with the chemical name 1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole, is a synthetic imidazole derivative.[1] Like other azole antifungals, its efficacy stems from its ability to interfere with the synthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2][3] The absence of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth and, in some cases, cell death.[4]

Mechanism of Action: Targeting Lanosterol (B1674476) 14α-Demethylase

The ergosterol biosynthesis pathway is a complex, multi-step process. This compound exerts its antifungal effect by specifically inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[3] The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol and an accumulation of lanosterol and other 14α-methylated sterols within the fungal cell. This alteration in sterol composition increases the permeability of the cell membrane and disrupts the function of membrane-bound enzymes, ultimately arresting fungal growth.[4]

Quantitative Data on Antifungal Activity

The in vitro activity of this compound has been evaluated against a range of fungal pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC) values and the 50% inhibitory concentration (IC50) for ergosterol biosynthesis.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Organism/System | Value | Reference |

| IC50 (Ergosterol Biosynthesis Inhibition) | Candida albicans (cell-free homogenate) | 0.071 µmol/L | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

| Dermatophytes, filamentous fungi, and yeasts | 0.025 - 5.0 | [1] |

| Scopulariopsis brevicaulis | 0.15 - 0.6 | [1] |

Table 3: Comparative In Vitro Activity of this compound and Clotrimazole (B1669251)

| Fungal Species | This compound MIC (µg/mL) | Clotrimazole MIC (µg/mL) | Reference |

| Scopulariopsis brevicaulis | 0.15 - 0.6 | 0.3 - 2.5 | [1] |

Table 4: Comparative Clinical Efficacy of this compound

| Treatment | Condition | Mycological Cure Rate | Reference |

| 1% this compound Cream | Dermatomycoses | 80% | [6] |

| 1% Clotrimazole Cream | Dermatomycoses | 79% | [6] |

| 1% this compound Cream | Dermatomycoses | 73% | [7] |

| 1% Bifonazole (B1667052) Cream | Dermatomycoses | 65% | [7] |

| 500mg this compound (single-dose vaginal tablet) | Vulvovaginal Candidiasis | 95.8% (at day 25-31) | [8] |

| 500mg Clotrimazole (single-dose vaginal tablet) | Vulvovaginal Candidiasis | 86.8% (at day 25-31) | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[9][10]

4.1.1. Materials

-

96-well U-shaped microtiter plates[9]

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[9]

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO)

-

Fungal isolate

-

Sabouraud Dextrose Agar (SDA)

-

Sterile saline

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C)

4.1.2. Procedure

-

Drug Preparation: Prepare a stock solution of this compound in the chosen solvent. Further dilute in RPMI 1640 medium to achieve a concentration that is twice the highest final concentration to be tested.

-

Plate Preparation: Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the working this compound solution to well 1. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control, and well 12 will be a sterility control (uninoculated medium).

-

Inoculum Preparation: Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.[11]

-

Working Inoculum: Prepare a 1:100 dilution followed by a 1:20 dilution of the stock suspension in RPMI 1640 medium to obtain the working inoculum.[9]

-

Inoculation: Add 100 µL of the working inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final range.

-

Incubation: Seal the plate and incubate at 35°C for 24-48 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent reduction in turbidity (approximately 50% reduction in growth) compared to the growth control well.[12]

Quantification of Fungal Ergosterol Content by HPLC

This protocol provides a general framework for the extraction and quantification of ergosterol from fungal cells to assess the impact of antifungal agents like this compound.

4.2.1. Materials

-

Fungal cell culture (treated with this compound and untreated control)

-

Chloroform

-

Potassium hydroxide (B78521) (KOH)

-

Hexane or isopropanol (B130326)

-

Ergosterol standard

-

HPLC system with a C18 column and UV detector

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator or heating block (80°C)[4]

4.2.2. Procedure

-

Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation.

-

Saponification and Extraction:

-

Sterol Extraction:

-

Add a volume of n-hexane or isopropanol to the saponified mixture.

-

Vortex vigorously to extract the non-saponifiable lipids, including ergosterol.

-

Centrifuge to separate the phases.

-

-

Sample Preparation for HPLC:

-

Carefully transfer the upper organic phase to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or by gentle heating.

-

Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., methanol).

-

-

HPLC Analysis:

-

Inject the prepared sample and ergosterol standards onto the HPLC system.

-

Use a C18 column with a mobile phase such as methanol at a flow rate of 1 mL/min.[13]

-

Detect ergosterol by UV absorbance at 282 nm.[13]

-

Quantify the ergosterol content in the samples by comparing the peak areas to the standard curve generated from the ergosterol standards.[4]

-

Signaling Pathways and Experimental Workflows

The inhibition of ergosterol biosynthesis by this compound can induce cellular stress, leading to the activation of compensatory signaling pathways, such as the Cell Wall Integrity (CWI) pathway.

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the key step in the ergosterol biosynthesis pathway that is inhibited by this compound.

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Fungal Cell Wall Integrity (CWI) Pathway Activation

Depletion of ergosterol disrupts the plasma membrane, which can be sensed as cell wall stress, leading to the activation of the CWI pathway to reinforce the cell wall.

References

- 1. In vitro and in vivo studies with this compound, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 5. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 1% dermal cream in the treatment of dermatomycoses: a randomized, multicentre, double-blind, comparative clinical trial with 1% clotrimazole cream. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound 1% dermal cream in the treatment of dermatomycoses: a multicentre, double-blind, randomized, comparative clinical trial with bifonazole 1% cream. Efficacy of this compound 1% dermal cream in dermatomycoses. Catalan this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Flutrimazole powder

An In-depth Technical Guide to the Chemical and Physical Properties of Flutrimazole Powder

Introduction

This compound is a synthetic, broad-spectrum antifungal agent belonging to the imidazole (B134444) class.[1] It is primarily utilized in topical formulations for the treatment of superficial mycoses of the skin, including infections caused by dermatophytes and yeasts.[1] Developed by Uriach Pharmaceuticals and first marketed in Spain, its therapeutic efficacy is attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Beyond its antifungal capabilities, this compound also exhibits anti-inflammatory properties, which can aid in alleviating symptoms associated with fungal skin infections.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound powder, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Chemical Properties

This compound is an imidazole derivative characterized by a specific arrangement of fluorinated phenyl groups.[3][4] Its chemical identity is well-established and summarized in the table below.

| Property | Value | References |

| IUPAC Name | (RS)-1-[(2-Fluorophenyl)(4-fluorophenyl)benzyl]-1H-imidazole | [5] |

| Alternate Name | 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | [3] |

| CAS Number | 119006-77-8 | [1][6] |

| Chemical Formula | C₂₂H₁₆F₂N₂ | [1][5][6] |

| Molecular Weight | 346.37 g/mol | [1][7][8] |

| Synonyms | UR-4056, Flutrimazol, Flutrimazolum | [3][6] |

| Chirality | Racemic mixture | [5] |

Physical Properties

This compound is typically supplied as a white crystalline powder.[1][9] Its physical characteristics are crucial for formulation development, particularly its poor water solubility, which necessitates the use of organic solvents for topical preparations.[1][9]

| Property | Value | References |

| Appearance | White crystalline powder | [1][9][10] |

| Odor | Odorless | [9][10] |

| Melting Point | 161-163 °C | [6] |

| 137-139 °C | [9][10] | |

| 164-167 °C | [11] | |

| Boiling Point | 457.1 ± 40.0 °C at 760 mmHg | [11] |

| Solubility | Water: Insoluble | [1][9][10] |

| Organic Solvents: Soluble in ethanol (B145695) and chloroform | [9][10] | |

| DMSO: 90 mg/mL (259.84 mM) | [7] | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (9.53 mM) | [7] | |

| Density | 1.2 ± 0.1 g/cm³ | [11] |

| logP (XLogP3) | 4.95 | [11] |

| Purity | ≥ 99% | [9][10] |

Mechanism of Action

The primary mechanism of action for this compound, consistent with other azole antifungals, is the disruption of the fungal cell membrane's integrity.[1] It achieves this by specifically inhibiting the fungal cytochrome P-450 enzyme lanosterol (B1674476) 14α-demethylase.[1][5][4] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.[1] Inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors, which ultimately disrupts membrane structure and function, leading to the cessation of fungal growth and cell death.[1] this compound has a reported IC₅₀ value of 0.071 mmol/L for the inhibition of ergosterol biosynthesis.[12][4]

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

The characterization of this compound powder involves standard pharmaceutical analysis techniques to determine its identity, purity, and physical properties.

Melting Point Determination (Capillary Method)

The melting point is a critical parameter for verifying the purity and identity of a crystalline solid.[13] A common pharmacopeial method is the capillary tube method.[14][15]

-

Principle: A small, tightly packed sample in a capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to collapse (onset point) to the point where it is completely molten (clear point) is recorded as the melting range.[14]

-

Apparatus: Melting point apparatus with a heating block, thermometer or digital sensor, and a viewing lens/camera.

-

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry, for instance, by drying in a vacuum desiccator over silica (B1680970) gel for 24 hours.[14][15] The powder should be finely ground to ensure uniform packing.

-

Capillary Loading: A sufficient amount of the dry powder is introduced into a capillary tube to form a tightly packed column of 2.5–3.5 mm in height.[14] This is achieved by tapping the sealed end of the tube on a hard surface.[15]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised to approximately 5°C below the expected melting point.[14]

-

Heating Ramp: The temperature is then increased at a controlled rate, typically 1°C per minute, to ensure thermal equilibrium between the sample and the heating block.[14][16]

-

Data Recording: The temperature at which the powder first shows signs of melting and the temperature at which it becomes a clear liquid are recorded. For a pure substance, this range is typically narrow.[13]

-

Solubility Determination (Isothermal Saturation Method)

Determining the solubility of this compound in various solvents is essential for developing stable and effective formulations. The isothermal saturation or "shake-flask" method is a standard technique.[17][18]

-

Principle: An excess amount of the solute (this compound powder) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.[18]

-

Apparatus: Vials with screw caps, a constant temperature shaker or water bath, a centrifuge, a spectrophotometer or HPLC system for concentration analysis.

-

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO, buffered solutions).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent if necessary.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[19] The solubility is expressed in units such as mg/mL or mol/L.

-

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a precise and reliable method for determining the purity of this compound and quantifying its concentration in various formulations.[20]

-

Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). The components of the sample are separated based on their differential partitioning between the mobile phase and a stationary phase packed in a column. A detector measures the components as they elute from the column.

-

Apparatus: An HPLC system including a pump, injector, column oven, C18 column, and a UV detector.

-

Published Method Details:

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound reference standard at known concentrations in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the this compound powder sample in the mobile phase to achieve a concentration within the linear range of the assay.

-

Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the sample solution.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. Purity is assessed by examining the presence of other peaks in the chromatogram.[20]

-

Caption: General experimental workflow for this compound powder characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. Topical anti-inflammatory properties of this compound, a new imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C22H16F2N2 | CID 3401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and Toxicity of Flutrimazole_Chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | Antifungal | TargetMol [targetmol.com]

- 8. This compound EP Reference Standard CAS 119006-77-8 Sigma Aldrich [sigmaaldrich.com]

- 9. This compound - 99% Purity, White Crystalline Powder, Cas No. 119006-77-8, Melting Point 137-139â°c | Non-toxic Antifungal For Skin Infections at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 10. This compound Antifungal Powder - Pharmaceutical Grade, 99% Purity, Best Price [jigspharma.com]

- 11. echemi.com [echemi.com]

- 12. This compound - An imidazole antifungal drug_Chemicalbook [chemicalbook.com]

- 13. nano-lab.com.tr [nano-lab.com.tr]

- 14. thinksrs.com [thinksrs.com]

- 15. Melting Point Test - CD Formulation [formulationbio.com]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HPLC determination of this compound and its related substances: Ingenta Connect [ingentaconnect.com]

Flutrimazole: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutrimazole is a broad-spectrum topical antifungal agent belonging to the imidazole (B134444) class of drugs. It is primarily used in the treatment of superficial mycoses of the skin. Its efficacy is attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14α-demethylase. This disruption leads to altered cell membrane permeability and ultimately, fungal cell death. This technical guide provides an in-depth overview of the molecular structure and a detailed synthesis pathway of this compound, intended for researchers and professionals in the field of drug development and medicinal chemistry.

Molecular Structure

This compound, with the chemical formula C₂₂H₁₆F₂N₂, is a substituted imidazole derivative. The core of the molecule consists of an imidazole ring linked to a trityl group. This trityl group is asymmetrically substituted with one 2-fluorophenyl group and one 4-fluorophenyl group, alongside an unsubstituted phenyl group.

The IUPAC name for this compound is 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole .[1] The presence of the fluorine atoms on the phenyl rings is a key feature, influencing the compound's lipophilicity and electronic properties, which can impact its antifungal activity and pharmacokinetic profile.

Key Structural Features:

-

Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, essential for its antifungal activity.

-

Trityl Group: A triphenylmethyl group that provides a bulky, lipophilic anchor.

-

Fluorophenyl Substituents: The specific placement of fluorine at the ortho and para positions of two of the phenyl rings is crucial for its biological activity.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆F₂N₂ | [1][2] |

| Molecular Weight | 346.37 g/mol | [2] |

| IUPAC Name | 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole | [1] |

| CAS Number | 119006-77-8 | |

| Appearance | White powder | [2] |

| Melting Point | 164-167 °C | |

| Solubility | Poorly soluble in water; soluble in common organic solvents | [2] |

| Mechanism of Action | Inhibition of fungal lanosterol 14α-demethylase | [3] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, a substituted trityl alcohol, followed by its conversion to a trityl halide and subsequent reaction with imidazole. A plausible and commonly cited synthetic route is outlined below.

The overall synthesis can be conceptually divided into two main stages:

-

Synthesis of the (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate.

-

Formation of this compound via nucleophilic substitution.

A high-level overview of the synthesis is as follows: The synthesis commences with the reaction of 2-fluorobenzoyl chloride with benzene (B151609) in a Friedel-Crafts acylation to yield 2-fluorobenzophenone (B1294949). This ketone then undergoes a Grignard reaction with a Grignard reagent prepared from 4-bromofluorobenzene to form the tertiary alcohol, (2-fluorophenyl)(4-fluorophenyl)phenylmethanol. This alcohol is then converted to the corresponding trityl chloride using a chlorinating agent like thionyl chloride. Finally, this compound is obtained by the reaction of this substituted trityl chloride with imidazole.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established chemical transformations for analogous compounds.

Step 1: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

This procedure involves a two-step process: a Friedel-Crafts acylation followed by a Grignard reaction.

1a. Synthesis of 2-Fluorobenzophenone

-

Materials: 2-Fluorobenzoyl chloride, benzene, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), hydrochloric acid (HCl), sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add 2-fluorobenzoyl chloride.

-

To this mixture, add benzene dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluorobenzophenone.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol.

-

1b. Grignard Reaction to form (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

-

Materials: 4-Bromofluorobenzene, magnesium turnings, dry diethyl ether or tetrahydrofuran (B95107) (THF), iodine crystal (as initiator), 2-fluorobenzophenone.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of 4-bromofluorobenzene in dry diethyl ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Add the remaining solution of 4-bromofluorobenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to 0 °C and add a solution of 2-fluorobenzophenone in dry diethyl ether dropwise with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude tertiary alcohol.

-

Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

-

Step 2: Synthesis of this compound

This final step involves the conversion of the tertiary alcohol to a trityl chloride, followed by reaction with imidazole.

-

Materials: (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol, thionyl chloride (SOCl₂) or oxalyl chloride, dry toluene (B28343) or dichloromethane, imidazole, triethylamine (B128534) (optional).

-

Procedure:

-

Dissolve the (2-fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate in a dry, inert solvent such as toluene.

-

Slowly add thionyl chloride dropwise at room temperature with stirring. A gentle reflux may be observed.

-

After the addition, heat the mixture at a gentle reflux for 1-2 hours to ensure complete conversion to the trityl chloride.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude 1-((2-fluorophenyl)(4-fluorophenyl)phenylmethyl) chloride is often used directly in the next step without further purification.

-

In a separate flask, dissolve imidazole in a dry polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

To this solution, add the crude trityl chloride dissolved in a minimal amount of the same solvent. The addition of a non-nucleophilic base like triethylamine may be beneficial to scavenge the HCl formed.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure and a plausible, detailed synthesis pathway for the antifungal agent this compound. The provided experimental protocols, based on established chemical principles, offer a practical framework for the laboratory synthesis of this important pharmaceutical compound. The structural information and synthetic route outlined herein are valuable resources for researchers and professionals engaged in the discovery and development of new antifungal agents and the optimization of existing synthetic methodologies. Further research may focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies for this compound and its analogues.

References

Pharmacokinetics and transdermal absorption of Flutrimazole

An In-Depth Technical Guide on the Pharmacokinetics and Transdermal Absorption of Flutrimazole

Introduction

This compound is a broad-spectrum imidazole (B134444) antifungal agent utilized for the topical treatment of superficial mycoses of the skin.[1] Developed by J. Uriach & Cía. S.A., it is effective against a wide range of dermatophytes, yeasts, and molds.[2][3] Like other azole antifungals, its therapeutic effect stems from the disruption of the fungal cell membrane.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and transdermal absorption of this compound, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a cytochrome P450-dependent enzyme.[6][7] This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.[2][6] By inhibiting this enzyme, this compound disrupts ergosterol production, leading to an accumulation of toxic intermediate sterols and a deficiency of ergosterol.[7] This compromises the fungal cell membrane's structure and function, increasing its permeability and causing the leakage of essential cellular components, which ultimately results in fungal cell death.[2][7] this compound has been shown to strongly inhibit ergosterol biosynthesis in a cell-free homogenate of Candida albicans, with a 50% inhibitory concentration (IC50) value of 0.071 µmol/L.[4][8]

Pharmacokinetics

The clinical use of this compound is primarily topical, which is supported by its pharmacokinetic profile characterized by minimal transdermal penetration and high skin retention.[4][9]

Absorption

Following topical application of a 1% this compound cream to the healthy skin of human volunteers, less than 1% of the administered dose is absorbed percutaneously.[10] The systemic absorption is very low, leading to plasma concentrations below a few ng/mL.[10] Even when applied to scarified skin, the proportion of the drug absorbed was found to be very similar to that of normal skin, with about 0.5% of the dose recovered in urine.[10] In these studies, this compound was not detected in plasma, urine, or feces following topical application, underscoring its low systemic uptake.[4]

Distribution

This compound exhibits significant retention in the skin, a key characteristic for a topical antifungal agent.[4] The amount of this compound retained per gram of skin has been reported to be more than 100 times the minimum inhibitory concentration (MIC) required for dermatomycotic pathogens.[3][4] This prolonged skin retention, lasting for at least 24 hours, contributes to its therapeutic efficacy.[4]

Metabolism and Excretion

Due to the very low systemic absorption, the metabolism of topically applied this compound has not been extensively characterized in humans. As an azole antifungal, it is expected to interact with the cytochrome P450 (CYP) enzyme system.[5] Studies on other azoles like clotrimazole (B1669251) and fluconazole (B54011) have shown they can inhibit various CYP isozymes, such as CYP2C9, CYP2C19, and CYP3A4.[11][12][13]

A study in dogs following intravenous and oral administration of [14C]this compound provided some insights into its systemic pharmacokinetics and excretion.[14] After intravenous administration, the biological half-life was 14.4 ± 3.8 hours.[14] The majority of the radioactivity was recovered in the feces, indicating significant biliary elimination.[14] Less than 1% of the total recovered radioactivity in the urine was in the form of the unchanged drug.[14] After oral administration, this compound showed a significant first-pass effect, with about 90% of the absorbed dose being metabolized before reaching systemic circulation.[14]

Transdermal Absorption: In Vitro Studies

The transdermal penetration of this compound has been evaluated in various in vitro studies, typically using Franz diffusion cells with human or animal skin as the membrane. These studies confirm the low percutaneous absorption observed in vivo.

Quantitative Data from In Vitro Penetration Studies

A comparative study assessed the transdermal penetration of this compound from different formulations through human skin over 44 hours. The results, summarized in the table below, show that while a hydroalcoholic solution led to higher penetration, various cream formulations resulted in significantly lower and similar penetration levels.[3] In all cream formulations, the mean quantity that penetrated the skin was at most 0.5% of the applied dose.[3]

| Formulation (1% this compound) | Total Amount Penetrated after 44h (µg) |

| Dermal Cream E27 (with benzyl (B1604629) alcohol) | 31.3 |

| Dermal Cream E28 (with diazolidinyl urea) | 41.5 |

| Reference Dermal Cream (FDC) | 38.3 |

| Hydroalcoholic Solution | 186.5 |

| Data sourced from Ramis J, et al. (1997).[3] |

The study also measured the release of this compound from two different emulsion formulations over 7 hours using a cellulose (B213188) acetate (B1210297) membrane. The amounts released were very similar, irrespective of whether the drug was dissolved in the oily phase or dispersed in the aqueous phase.[3]

| Emulsion Formulation | Amount Released after 7h (µg) |

| E24 (this compound dissolved in oily phase) | 36.3 ± 4.9 |

| E25 (this compound dispersed in aqueous phase) | 35.9 ± 5.3 |

| Data sourced from Ramis J, et al. (1997).[3] |

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

The assessment of this compound's transdermal penetration is commonly performed using Franz-type diffusion cells.[3] This methodology allows for the controlled study of drug permeation through a skin membrane.

Methodology:

-

Skin Preparation: Human skin, often obtained from plastic surgery, is used. The subcutaneous fat is removed, and the skin is dermatomed to a specific thickness.

-

Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent) to maintain sink conditions. The fluid is constantly stirred and kept at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.

-

Dosing: A precise amount of the this compound formulation (e.g., cream, solution) is applied to the surface of the skin in the donor compartment.[3]

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The withdrawn volume is replaced with fresh receptor fluid.

-

Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][15]

-

Mass Balance: At the end of the experiment, the amount of drug remaining on the skin surface, retained within the skin layers (stratum corneum, epidermis, dermis), and in the apparatus is quantified to determine the mass balance.

Analytical Methods for Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in human plasma.[15]

LC-MS/MS Protocol Summary:

-

Sample Preparation: Liquid-liquid extraction with a mixture of ether and hexane (B92381) (1:1, v/v).[15]

-

Chromatography: Isocratic elution on a C18 column (50 mm × 2.1 mm) with a mobile phase of 0.1% formic acid/methanol (20:80, v/v).[15]

-

Detection: Mass spectrometry in the multiple reaction monitoring (MRM) mode.[15]

-

Quantification Range: The assay demonstrated linearity over a concentration range of 0.996-99.6 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 0.996 ng/mL.[15]

-

Precision and Recovery: The inter- and intra-day precision was less than 9.26%, and the extraction recovery was greater than 78.83%.[15]

Conclusion

The pharmacokinetic profile of this compound is ideally suited for its use as a topical antifungal agent. Its mechanism of action effectively targets a crucial pathway in fungal cell survival. Systemic absorption following topical application is minimal, which significantly reduces the risk of systemic side effects. In vitro and in vivo studies consistently demonstrate that this compound has a high affinity for the skin, where it is retained at concentrations well above those required to inhibit the growth of pathogenic fungi. The choice of formulation can influence the rate of release and penetration, but overall percutaneous absorption remains low across various cream-based vehicles. This combination of potent local activity and low systemic exposure underscores the favorable safety and efficacy profile of this compound in the treatment of dermatomycoses.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Influence of formulation on the in vitro transdermal penetration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and Toxicity of Flutrimazole_Chemicalbook [chemicalbook.com]

- 5. This compound - An imidazole antifungal drug_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. In vitro and in vivo studies with this compound, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Antifungal | TargetMol [targetmol.com]

- 10. Pharmacokinetic profile of [14C]this compound following single topical application in normal and scarified skin of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by fluconazole: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clotrimazole-induced modulation of hepatic cytochrome P450 enzymes in Syrian and Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetic study of [14C]this compound after oral and intravenous administration in dogs. Comparison with clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sensitive and selective LC-MS/MS assay for quantitation of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Flutrimazole Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutrimazole, a synthetic imidazole (B134444) derivative, is a broad-spectrum antifungal agent utilized in the topical treatment of superficial mycoses. This technical guide provides an in-depth analysis of the in vitro antifungal activity of this compound against a range of clinically relevant dermatophytes. This document summarizes the available quantitative data on its antifungal spectrum, details the standardized experimental protocols for susceptibility testing, and visualizes the key experimental workflows and the drug's mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Introduction

Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the primary causative agents of dermatophytosis, a common superficial fungal infection affecting the skin, hair, and nails. The increasing incidence of antifungal resistance necessitates the continued evaluation of existing and novel antifungal compounds. This compound is an imidazole antifungal agent that has demonstrated potent in vitro activity against a broad spectrum of fungi, including dermatophytes.[1] This guide focuses on the in vitro antifungal spectrum of this compound against these pathogens.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound against various dermatophyte species as reported in the scientific literature.

| Dermatophyte Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Trichophyton rubrum | 10 | 0.03 - 0.25 | 0.12 | 0.25 | 0.11 |

| Trichophyton mentagrophytes | 10 | 0.03 - 0.25 | 0.06 | 0.25 | 0.07 |

| Microsporum canis | 10 | 0.03 - 0.12 | 0.06 | 0.12 | 0.06 |

| Epidermophyton floccosum | 10 | 0.03 - 0.12 | 0.03 | 0.06 | 0.04 |

| Microsporum gypseum | 5 | 0.03 - 0.06 | 0.03 | 0.06 | 0.04 |

Data extracted from Carrillo-Muñoz et al. (1994). Journal de Mycologie Médicale, 4(1), 34-36.

Experimental Protocols: Broth Microdilution Method (CLSI M38-A2)

The determination of in vitro antifungal susceptibility of dermatophytes is performed following standardized methods to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.

Inoculum Preparation

-

Fungal Culture: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), to promote sporulation. Cultures are typically incubated at 28-30°C for 7-14 days.

-

Spore Suspension: The surface of a mature fungal colony is gently scraped with a sterile loop or swab after being flooded with sterile saline (0.85%) containing 0.05% Tween 80.

-

Standardization: The resulting suspension of conidia and hyphal fragments is allowed to settle for 5-10 minutes. The upper layer is collected and the turbidity is adjusted to match a 0.5 McFarland standard by spectrophotometry at 530 nm. This corresponds to an approximate inoculum concentration of 1-5 x 106 CFU/mL. The suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

Antifungal Agent Preparation

-

Stock Solution: A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 1600 µg/mL).

-

Serial Dilutions: A series of twofold dilutions of the antifungal stock solution is prepared in RPMI 1640 medium in a 96-well microtiter plate to obtain the desired final concentration range for testing.

Broth Microdilution Assay

-

Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.

-

Controls: Each assay includes a growth control well (fungal inoculum in drug-free medium) and a sterility control well (drug-free medium only).

-

Incubation: The microtiter plates are incubated at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition (typically ≥80%) of fungal growth compared to the growth control.

Visualizations

Experimental Workflow

Caption: Experimental workflow for dermatophyte antifungal susceptibility testing.

Mechanism of Action of this compound

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Conclusion

This compound demonstrates significant in vitro activity against a wide range of dermatophytes, with MIC values indicating its potential as an effective therapeutic agent for dermatophytosis. The standardized broth microdilution method, as outlined by the CLSI M38-A2 document, provides a reliable framework for the in vitro evaluation of this compound and other antifungal compounds against these filamentous fungi. The primary mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, leading to the disruption of the cell membrane and subsequent fungal cell death. This technical guide serves as a foundational resource for further research and development in the field of antifungal therapies for dermatophyte infections.

References

Dual Anti-inflammatory and Antifungal Properties of Flutrimazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutrimazole, a synthetic imidazole (B134444) derivative, is a topical antifungal agent with a well-established dual mechanism of action that encompasses both anti-inflammatory and antifungal properties. This dual activity makes it a particularly effective treatment for fungal infections of the skin that are often accompanied by inflammation. This technical guide provides an in-depth overview of the core pharmacological attributes of this compound, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Fungal skin infections, such as those caused by dermatophytes and yeasts, are frequently associated with inflammatory symptoms like redness, itching, and swelling.[1] this compound is a broad-spectrum antifungal agent that addresses both the causative fungal pathogen and the associated inflammation.[2] Its chemical name is 1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole.[2] This document outlines the key molecular pathways targeted by this compound and provides a compilation of its in vitro and in vivo activity.

Antifungal Properties

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] By blocking this enzyme, this compound disrupts the production of ergosterol, leading to a deficiency of this essential sterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[1] This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[1][4]

Antifungal Efficacy

This compound has demonstrated potent, broad-spectrum activity against a wide range of fungal pathogens, including dermatophytes, yeasts, and other filamentous fungi.[2]

Table 1: In Vitro Antifungal Activity of this compound (MIC Values)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Dermatophytes, filamentous fungi, and yeasts | 0.025 - 5.0 | [2] |

| Scopulariopsis brevicaulis | 0.15 - 0.6 | [2] |

Anti-inflammatory Properties

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound's anti-inflammatory effects are attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) pathway of the arachidonic acid cascade.[1] Arachidonic acid, released from cell membranes by phospholipase A2, is metabolized by two major enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX).[1] The 5-LOX pathway leads to the production of leukotrienes, which are potent mediators of inflammation.[1] this compound inhibits 5-lipoxygenase, thereby reducing the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other inflammatory cells.[1]

Anti-inflammatory Efficacy

The anti-inflammatory properties of this compound have been evaluated in various in vivo and in vitro models.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model | Inducing Agent | IC50 (µmols/ear) | % Inhibition | Reference |

| Mouse Ear Edema | Arachidonic Acid | 3.32 | - | [1] |

| Mouse Ear Edema | Tetradecanoylphorbol-acetate (TPA) | 0.55 | - | [1] |

| Mouse Ear Edema | Dithranol | 2.42 | - | [1] |

| Rat Paw Edema | Carrageenan | - | ~40% (2% cream) | [1] |

| Rat Paw Edema | Carrageenan | - | 26% (1% cream) | [1] |

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Assay | IC50 | Reference |

| LTB4 production by human granulocytes | 11 µM | [1] |

| Ergosterol biosynthesis in C. albicans cell-free homogenate | 0.071 µmol/L | [2] |

Detailed Experimental Protocols

Antifungal Assays

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, fungal isolates, appropriate liquid culture medium (e.g., RPMI-1640), this compound stock solution, spectrophotometer.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in the culture medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal isolate and add it to each well.

-

Include a drug-free growth control well and a sterile control well.

-

Incubate the plates at an appropriate temperature and duration for the specific fungus.

-

Determine the MIC visually or by measuring the optical density. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free control.

-

This assay quantifies the inhibition of ergosterol production in fungal cells.

-

Materials: Fungal culture, culture medium, this compound, alcoholic potassium hydroxide, n-heptane, spectrophotometer.

-

Procedure:

-

Culture the fungal cells in the presence of varying concentrations of this compound.

-

Harvest the cells by centrifugation.

-

Saponify the cellular lipids by incubating the cell pellet in alcoholic KOH at 85°C.

-

Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

-

Scan the absorbance of the heptane (B126788) layer from 230 nm to 300 nm. Ergosterol has a characteristic absorbance profile with a peak at approximately 282 nm.

-

Calculate the ergosterol content and determine the percentage of inhibition relative to untreated control cells.

-

Anti-inflammatory Assays

This model assesses the in vivo topical anti-inflammatory activity of a compound.

-

Materials: Mice, arachidonic acid solution, this compound solution, micrometer.

-

Procedure:

-

Apply a solution of arachidonic acid to the inner and outer surfaces of one ear of a mouse to induce edema.

-

Apply the vehicle to the contralateral ear as a control.

-

Apply this compound topically to the arachidonic acid-treated ear.

-

Measure the ear thickness with a micrometer at various time points after induction of inflammation.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

-

This is a widely used model for evaluating acute inflammation.

-

Materials: Rats, carrageenan solution, this compound (formulated as a cream or solution), plethysmometer.

-

Procedure:

-

Inject a solution of carrageenan into the sub-plantar region of the right hind paw of a rat to induce edema.

-

Administer this compound topically or systemically before or after the carrageenan injection.

-

Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema compared to the control group.

-

This in vitro assay measures the inhibition of a key inflammatory mediator.

-

Materials: Isolated human granulocytes, calcium ionophore A23187 (or another stimulus), this compound, ELISA kit for LTB4.

-

Procedure:

-

Pre-incubate the isolated human granulocytes with various concentrations of this compound.

-

Stimulate the cells with a calcium ionophore to induce the production of LTB4.

-

Collect the cell supernatant.

-

Quantify the concentration of LTB4 in the supernatant using a commercially available ELISA kit.

-

Calculate the percentage of inhibition of LTB4 production and determine the IC50 value.

-

Conclusion

This compound's dual antifungal and anti-inflammatory properties provide a significant therapeutic advantage in the treatment of inflamed fungal skin infections. Its well-defined mechanisms of action, targeting both the fungal pathogen and the host's inflammatory response, make it a valuable agent in dermatology. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antifungal and anti-inflammatory therapies.

References

- 1. Topical anti-inflammatory properties of this compound, a new imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo studies with this compound, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of In vitro Susceptibility Profile of Dermatophytes Against 8 Antifungal Agents: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

Flutrimazole activity against pathogenic yeasts like Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutrimazole, a synthetic imidazole (B134444) derivative, demonstrates potent antifungal activity against a broad spectrum of pathogenic yeasts, including various Candida species, with Candida albicans being a primary target. Its mechanism of action is centered on the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. This technical guide provides an in-depth analysis of this compound's antifungal properties, detailing its mechanism of action, summarizing its in vitro efficacy, and outlining the experimental protocols used to evaluate its activity. Furthermore, this guide visualizes the key cellular pathways affected by this compound in Candida albicans and provides a workflow for assessing its impact on ergosterol production.

Introduction

Candida albicans is a commensal yeast that can become an opportunistic pathogen, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the continued exploration and understanding of antifungal agents. This compound is a topical antifungal agent that has shown efficacy comparable to other established imidazole antifungals like clotrimazole.[1] This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into the antifungal activity of this compound against pathogenic yeasts.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[3] The incorporation of these aberrant sterols disrupts the normal packing of phospholipids, leading to:

-

Increased membrane permeability and fluidity.[1]

-

Altered activity of membrane-associated enzymes.

-

Inhibition of fungal growth and proliferation.[2]

This primary mechanism of action is shared among azole antifungals.[3] The disruption of membrane integrity ultimately leads to fungistatic or, at higher concentrations, fungicidal effects.

Downstream Cellular Consequences in Candida albicans

The inhibition of ergosterol biosynthesis by this compound triggers a cascade of stress responses within Candida albicans. The cell attempts to compensate for the compromised cell membrane, leading to the activation of key signaling pathways.

-

Cell Wall Integrity (CWI) Pathway: The CWI pathway is a critical stress response mechanism that is activated in response to cell wall or membrane damage.[5] Azole-induced membrane stress is known to trigger this pathway, leading to the reinforcement of the cell wall, primarily through increased chitin (B13524) synthesis.[6][7] This is a compensatory mechanism to counteract the weakened cell membrane.

-

High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is another major stress-activated MAPK pathway in yeast that responds to various environmental stresses, including osmotic stress and oxidative stress. Azole antifungals have been shown to induce this pathway.

-

Oxidative and Nitrosative Stress: The disruption of mitochondrial function due to altered membrane composition can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Sub-inhibitory concentrations of fluconazole, another azole, have been shown to induce oxidative and nitrosative stress-responsive genes in C. albicans.[2] This oxidative stress can further contribute to cellular damage.

-

Vacuolar H+-ATPase (V-ATPase) Function: Ergosterol is essential for the proper function of the V-ATPase, which is responsible for acidifying intracellular compartments.[8] Azole-induced ergosterol depletion can impair V-ATPase function, leading to disruptions in ion and pH homeostasis, which are critical for fungal virulence.[8]

In Vitro Activity of this compound

This compound exhibits potent in vitro activity against a wide range of pathogenic yeasts. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Fungal Species | This compound MIC (µg/mL) | Comparator MIC (µg/mL) | Reference |

| Candida albicans | 0.025 - 5.0 | Clotrimazole: Comparable | [9] |

| Candida species | 0.025 - 5.0 | Bifonazole: Markedly higher activity | [9] |

| Scopulariopsis brevicaulis | 0.15 - 0.6 | Clotrimazole: 0.3 - 2.5 | [9] |

Table 1: Summary of In Vitro Activity of this compound

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Materials:

-

Candida albicans isolate

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 medium to achieve a concentration that is twice the highest final concentration to be tested.

-

Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar (B569324) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Microplate Setup:

-

Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.

-

The last column should contain only medium and no drug, serving as a growth control.

-

-

Inoculation: Add 100 µL of the prepared C. albicans inoculum to each well.

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control well. This can be assessed visually or by reading the optical density at a specific wavelength using a spectrophotometer.

Ergosterol Biosynthesis Inhibition Assay

This protocol outlines a method to quantify the reduction in ergosterol content in C. albicans following treatment with this compound.[10]

Objective: To quantify the inhibitory effect of this compound on ergosterol biosynthesis in C. albicans.

Materials:

-

Candida albicans isolate

-

This compound

-

Sabouraud dextrose broth

-

Alcoholic potassium hydroxide (B78521) solution (25% KOH in ethanol)

-

n-heptane

-

Sterile water

-

UV-Vis Spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Inoculate C. albicans into Sabouraud dextrose broth and grow overnight.

-

Dilute the overnight culture into fresh broth containing various concentrations of this compound (and a drug-free control).

-

Incubate for 16-24 hours.

-

-

Cell Harvesting and Saponification:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with sterile water.

-